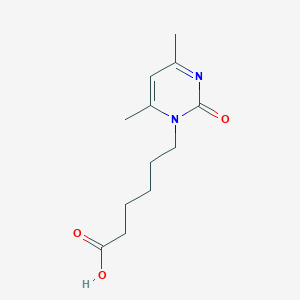

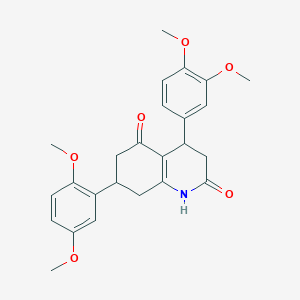

![molecular formula C14H25ClN4O2S B5540190 (3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine” falls within the class of sulfonamide derivatives, which are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. Sulfonamides can be synthesized through various methods and possess unique molecular structures that confer specific chemical and physical properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of the sulfonyl group into amines or the coupling of sulfonic acids with amines. Techniques such as the aminosulfonylation of alkenyl sulfonamides using iodine as the catalyst have been reported to produce sulfonylmethyl piperidines, pyrrolidines, and pyrazolines in moderate to excellent yields (Xu et al., 2019).

Scientific Research Applications

Selective Synthesis of Heterocyclic Compounds

A sulfur-functionalized aminoacrolein derivative is utilized for the efficient and selective synthesis of heterocyclic compounds such as sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This includes the synthesis of pyrazole-4-sulfonamides through a 3-step parallel medicinal chemistry protocol, demonstrating the utility of this reagent for accessing a variety of heterocyclic sulfonyl fluorides with potential pharmacological applications (Tucker, Chenard, & Young, 2015).

Antimicrobial Activity

Synthesis and evaluation of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have shown significant antimicrobial activities. These compounds are synthesized through various reactions involving sulfonamide 2 with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of f, g-unsaturated ketones, semicarbazones, thiosemicarbazones, and other derivatives with potential as antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antibacterial Agents

The development of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has been explored. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives, which were tested for antibacterial activity, indicating high activities for certain compounds (Azab, Youssef, & El‐Bordany, 2013).

Hybrid Sulfonamide Compounds

Sulfonamides constitute an important class of drugs with a variety of pharmacological activities, including antibacterial and antitumor effects. Hybrid compounds incorporating sulfonamide with other pharmaceutical active scaffolds have been developed, showing a broad range of biological activities. This highlights the utility of (3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine as a core structure for developing multifunctional pharmaceutical agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

properties

IUPAC Name |

(3S,4R)-1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-N,N-dimethyl-4-propylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25ClN4O2S/c1-6-7-11-8-19(9-12(11)17(3)4)22(20,21)13-10(2)16-18(5)14(13)15/h11-12H,6-9H2,1-5H3/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBQBCHUZGXEJP-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=C(N(N=C2C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=C(N(N=C2C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)

![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![N-(3-methoxyphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5540203.png)

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)